molecular formula C25H26ClN3O B2599960 1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 328015-91-4

1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2599960
CAS No.: 328015-91-4
M. Wt: 419.95
InChI Key: SIOITYYNMBHSOZ-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety, a chlorophenyl group, and a piperazine ring. Compounds with such structures are often studied for their potential pharmacological properties, including antipsychotic, antidepressant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Moiety: Starting with a suitable carbazole precursor, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of the Piperazine Ring: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.

    Coupling Reactions: The final step often involves coupling the carbazole and piperazine moieties through a linker, such as a propanol group, using reagents like alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for psychiatric or neurological disorders.

    Industry: Possible use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol often involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways: Modulating signaling pathways, such as neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
  • 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol

Uniqueness

1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

1-carbazol-9-yl-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-19-6-5-7-20(16-19)28-14-12-27(13-15-28)17-21(30)18-29-24-10-3-1-8-22(24)23-9-2-4-11-25(23)29/h1-11,16,21,30H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOITYYNMBHSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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